5-Fluorothiophene-2-carbaldehyde oxime
Overview
Description
5-Fluorothiophene-2-carbaldehyde oxime is a heterocyclic compound with the molecular formula C5H4FNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom at the 5-position, a formyl group at the 2-position, and an oxime functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothiophene-2-carbaldehyde oxime typically involves the following steps:
Formation of 5-Fluorothiophene-2-carbaldehyde: This intermediate can be synthesized through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
- Oxime-N-oxide derivatives
- Amines
- Substituted thiophene derivatives
Scientific Research Applications
5-Fluorothiophene-2-carbaldehyde oxime has diverse applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
- Biology : The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiophene derivatives .
- Medicine : Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities .
- Industry : Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Fluorothiophene-2-carbaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde oxime
- 5-Chlorothiophene-2-carbaldehyde oxime
- 5-Bromothiophene-2-carbaldehyde oxime
Uniqueness
5-Fluorothiophene-2-carbaldehyde oxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVLMSQPSVDBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275390 | |
Record name | 5-Fluoro-2-thiophenecarboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-90-0 | |
Record name | 5-Fluoro-2-thiophenecarboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32415-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-thiophenecarboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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